molecular formula C11H13NO4 B8773053 5-(3,4-Dimethoxyphenyl)-2-oxazolidinone CAS No. 66892-82-8

5-(3,4-Dimethoxyphenyl)-2-oxazolidinone

Cat. No. B8773053
CAS RN: 66892-82-8
M. Wt: 223.22 g/mol
InChI Key: FWUOYEHWFKJVPM-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-oxazolidinone is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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properties

CAS RN

66892-82-8

Product Name

5-(3,4-Dimethoxyphenyl)-2-oxazolidinone

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO4/c1-14-8-4-3-7(5-9(8)15-2)10-6-12-11(13)16-10/h3-5,10H,6H2,1-2H3,(H,12,13)

InChI Key

FWUOYEHWFKJVPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CNC(=O)O2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 mmol of 2-amino-1-(3,4-dimethoxyphenyl)-ethanol is dissolved in 100 ml. of chloroform. After cooling to 0°, a solution of 100 mmol of phosgene in 100 ml. of chloroform is added dropwise so slowly that the internal temperature does not rise above 5°. After one hour of agitation at 5°-10°, 200 mmol of pyridine in 100 ml. of chloroform is added dropwise to the reaction mixture, and the latter is stirred for 3 hours. After washing the organic phase in semisaturated NaCl solution, the mixture is concentrated by evaporation and recrystallized from methanol, thus obtaining in a 75% yield 5-(3,4-dimethoxyphenyl)-2-oxazolidinone, m.p. 114°-117°.
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100 mmol
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100 mmol
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200 mmol
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Synthesis routes and methods II

Procedure details

3 mmol of 2-(3,4-dimethoxyphenyl)-2-hydroxyethylcarbamic acid ethyl ester is suspended with 4 mmol of sodium methylate in 12 ml. of toluene and heated for 2 hours to a bath temperature of 110° under the exclusion of moisture. During this step, methanol and ethanol are distilled off. The toluene is then withdrawn under vacuum, the residue is taken up in 50 ml. of chloroform and distributed over 10 ml. of water. After drying, filtration, and concentration of the organic phase, the mixture is recrystallized from methanol, thus obtaining an 80% yield of 5-(3,4-dimethoxyphenyl)-2-oxazolidinone, m.p. 114°-117°.
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3 mmol
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4 mmol
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